5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methylsulfanyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10-5-3-2-4(7-5)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATVOHRFPRHEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylthiophene with a nitrating agent to introduce the nitro group, followed by reduction to the corresponding amine. The amine is then subjected to cyclization with a suitable carboxylating agent to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors for the cyclization step, allowing for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated pyrrole derivatives.
Scientific Research Applications
5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
5-(Ethylsulfanyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
5-(Methylsulfanyl)-1H-pyrrole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the methylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structural formula of this compound features a pyrrole ring substituted with a methylsulfanyl group and a carboxylic acid functional group. This unique arrangement contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the methylsulfanyl group engages in hydrophobic interactions. These interactions can modulate enzyme activity, influencing metabolic pathways and cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 1 µg/mL .
- Anticancer Properties : Research suggests that this compound may possess anticancer properties, although detailed mechanisms remain to be fully elucidated.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrrole derivatives, this compound demonstrated potent activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis
When compared to similar compounds such as 5-(Methylsulfanyl)-1H-pyrrole-3-carboxylic acid and 5-(Ethylsulfanyl)-1H-pyrrole-2-carboxylic acid, the unique positioning of the methylsulfanyl and carboxylic acid groups in this compound contributes to its distinct biological activity. The following table outlines key differences:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methylsulfanyl at position 5, carboxylic at position 2 | Antimicrobial, potential anticancer |
| 5-(Methylsulfanyl)-1H-pyrrole-3-carboxylic acid | Methylsulfanyl at position 5, carboxylic at position 3 | Limited data on antimicrobial activity |
| 5-(Ethylsulfanyl)-1H-pyrrole-2-carboxylic acid | Ethylsulfanyl at position 5, carboxylic at position 2 | Potentially lower activity than methyl variant |
Q & A
Q. What are the common synthetic routes for preparing 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid, and what are their key challenges?
A typical synthesis involves multi-step reactions starting with functionalized pyrrole precursors. For example:
- Step 1 : Introduce the methylsulfanyl group via nucleophilic substitution or coupling reactions. Thiol-containing reagents (e.g., methyl mercaptan) are often used under controlled pH and temperature to avoid side reactions .
- Step 2 : Carboxylic acid functionalization may involve hydrolysis of ester intermediates (e.g., methyl esters) using alkaline conditions .
Key challenges : Ensuring regioselectivity during sulfanyl group introduction and minimizing oxidation of the thioether group. Purification often requires chromatography or recrystallization due to polar byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the methylsulfanyl and carboxylic acid groups. Aromatic protons in pyrrole typically resonate between δ 6.5–7.5 ppm, while methylsulfanyl groups appear as singlets near δ 2.5 ppm .
- IR : Strong absorption bands for carboxylic acid (-COOH) around 2500–3300 cm⁻¹ (O-H stretch) and 1680–1720 cm⁻¹ (C=O stretch) .
- Elemental Analysis : Validate purity and molecular formula .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks and fragmentation patterns .
Q. How should researchers handle solubility and stability issues during experimental workflows?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alkaline aqueous solutions (via deprotonation of -COOH) .
- Storage : Store at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation of the methylsulfanyl group. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in synthesis?
- Catalysis : Use transition metal catalysts (e.g., Pd for coupling reactions) to enhance regioselectivity during sulfanyl group introduction .
- Solvent Effects : Polar solvents (e.g., acetonitrile) improve reagent solubility, while non-polar solvents (e.g., toluene) may reduce side reactions .
- Temperature Control : Lower temperatures (0–5°C) suppress unwanted polymerization of pyrrole intermediates .
Data-driven optimization : Employ Design of Experiments (DoE) to systematically vary parameters (pH, temperature, stoichiometry) and identify optimal conditions .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structural confirmation?
- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (DFT or ab initio methods) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Isotopic Labeling : Introduce deuterium at specific positions to simplify spectral interpretation .
Q. What computational methods are suitable for studying the electronic effects of the methylsulfanyl substituent?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of the -SMe group .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity .
Software Tools : Gaussian, ORCA, or GROMACS for modeling .
Q. How does the methylsulfanyl group influence the compound’s reactivity in derivatization reactions?
- Electrophilic Substitution : The -SMe group directs electrophiles to specific positions on the pyrrole ring due to its electron-donating nature .
- Oxidation Sensitivity : The thioether can oxidize to sulfoxide or sulfone under harsh conditions (e.g., H₂O₂, peracids), requiring careful control of oxidizing agents .
- Cross-Coupling Potential : The sulfur atom can participate in metal-mediated coupling reactions (e.g., Ullmann, Buchwald-Hartwig) for functionalization .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce batch variability .
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal yield and purity .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC for real-time monitoring .
Q. How can researchers validate the compound’s biological activity in target-based assays?
- Enzyme Inhibition Assays : Test against enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence or calorimetry .
- Cellular Uptake Studies : Radiolabel the compound or use fluorescent probes to track intracellular distribution .
- Dose-Response Analysis : Determine IC₅₀ values with precision via serial dilutions and statistical modeling (e.g., nonlinear regression) .
Q. What are the best practices for resolving discrepancies between theoretical and experimental data?
- Error Analysis : Quantify deviations in computational models (e.g., bond length differences >0.05 Å) and adjust basis sets or solvation models .
- Collaborative Validation : Cross-check results with independent labs or databases (e.g., PubChem, NIST Chemistry WebBook) .
- Sensitivity Testing : Vary computational parameters (e.g., convergence criteria) to assess robustness of predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
